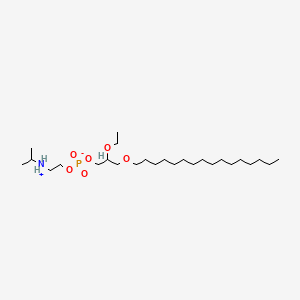
Diethyl-bis(3-pyridin-2-ylpropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 509562 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are being studied for their potential therapeutic and industrial uses.
Vorbereitungsmethoden
The synthesis of NSC 509562 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form the basic structure of NSC 509562.
Intermediate Reactions: Subsequent steps involve the modification of this basic structure through various chemical reactions, such as oxidation or reduction, to achieve the desired chemical configuration.
Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the compound’s purity and stability.
Industrial production methods for NSC 509562 are designed to maximize yield and efficiency while maintaining the compound’s integrity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes to isolate the final product.
Analyse Chemischer Reaktionen
NSC 509562 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 509562 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 509562 has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, NSC 509562 is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its unique properties make it a candidate for drug development and therapeutic interventions.
Industry: Industrial applications of NSC 509562 include its use in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to create new products.
Wirkmechanismus
The mechanism of action of NSC 509562 involves its interaction with specific molecular targets within cells. These interactions can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s effects are mediated through its binding to specific proteins or receptors, which can trigger a cascade of biochemical events within the cell.
Vergleich Mit ähnlichen Verbindungen
NSC 509562 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include:
NSC 125973: This compound shares some structural similarities with NSC 509562 but differs in its specific functional groups and reactivity.
NSC 502: Another related compound, NSC 502, has been studied for its potential therapeutic applications and shares some common features with NSC 509562.
The uniqueness of NSC 509562 lies in its specific chemical configuration and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
18586-40-8 |
|---|---|
Molekularformel |
C20H30N2O2Si |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
diethyl-bis(3-pyridin-2-ylpropoxy)silane |
InChI |
InChI=1S/C20H30N2O2Si/c1-3-25(4-2,23-17-9-13-19-11-5-7-15-21-19)24-18-10-14-20-12-6-8-16-22-20/h5-8,11-12,15-16H,3-4,9-10,13-14,17-18H2,1-2H3 |
InChI-Schlüssel |
ZDJLOVVVMYCJFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(OCCCC1=CC=CC=N1)OCCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




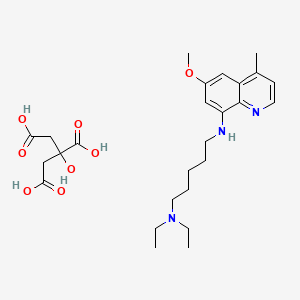

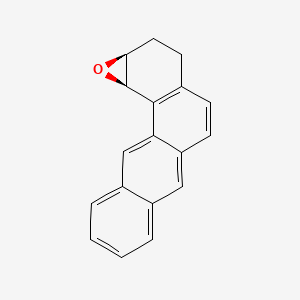

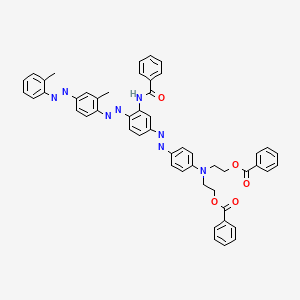
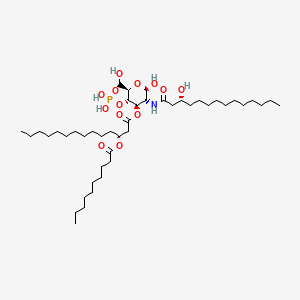
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
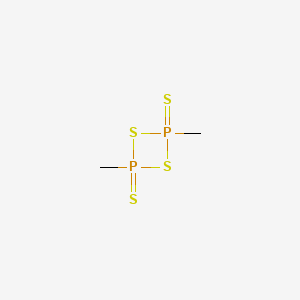

![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)

